(2,6-Dichloropyridin-3-yl)(morpholino)methanone (2,6-Dichloropyridin-3-yl)(morpholino)methanone
Brand Name: Vulcanchem
CAS No.: 415700-14-0
VCID: VC3892922
InChI: InChI=1S/C10H10Cl2N2O2/c11-8-2-1-7(9(12)13-8)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2
SMILES: C1COCCN1C(=O)C2=C(N=C(C=C2)Cl)Cl
Molecular Formula: C10H10Cl2N2O2
Molecular Weight: 261.1 g/mol

(2,6-Dichloropyridin-3-yl)(morpholino)methanone

CAS No.: 415700-14-0

Cat. No.: VC3892922

Molecular Formula: C10H10Cl2N2O2

Molecular Weight: 261.1 g/mol

* For research use only. Not for human or veterinary use.

(2,6-Dichloropyridin-3-yl)(morpholino)methanone - 415700-14-0

Specification

CAS No. 415700-14-0
Molecular Formula C10H10Cl2N2O2
Molecular Weight 261.1 g/mol
IUPAC Name (2,6-dichloropyridin-3-yl)-morpholin-4-ylmethanone
Standard InChI InChI=1S/C10H10Cl2N2O2/c11-8-2-1-7(9(12)13-8)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2
Standard InChI Key PLAVALNMGZAHSU-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)C2=C(N=C(C=C2)Cl)Cl
Canonical SMILES C1COCCN1C(=O)C2=C(N=C(C=C2)Cl)Cl

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₀Cl₂N₂O₂, with a molecular weight of 261.10 g/mol . The structure comprises a 2,6-dichloropyridin-3-yl group linked to a morpholine ring via a methanone bridge. Key features include:

  • Chlorine Substituents: The 2,6-dichloro configuration on the pyridine ring enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions .

  • Morpholino Group: The morpholine moiety contributes to solubility in polar solvents and influences hydrogen-bonding interactions .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀Cl₂N₂O₂
Molecular Weight261.10 g/mol
XLogP3-AA1.9
Hydrogen Bond Acceptors3
Rotatable Bonds1

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. A common method involves reacting 2,6-dichloropyridine-3-carbonyl chloride with morpholine under basic conditions . Regioselectivity in NAS reactions is influenced by steric and electronic factors: bulky 3-substituents (e.g., morpholino methanone) favor substitution at the 6-position of the pyridine ring .

Reactivity Profile

  • Nucleophilic Substitution: The 2- and 6-chlorine atoms are susceptible to displacement by amines, alkoxides, or thiols, enabling derivatization .

  • Electrophilic Aromatic Substitution: The electron-deficient pyridine ring undergoes nitration or sulfonation at the 4-position, though this is less common due to deactivation by chlorine .

Biological Activity and Applications

Medicinal Chemistry Applications

  • Intermediate in Drug Synthesis: Serves as a precursor for kinase inhibitors and antimicrobial agents .

  • Structure-Activity Relationships (SAR): Electron-withdrawing groups at the pyridine 3-position improve metabolic stability and target engagement .

Comparative Analysis with Structural Analogs

Table 2: Comparison of Dichloropyridine Derivatives

CompoundChlorine PositionsKey Differences
(3,6-Dichloropyridin-2-yl)(morpholino)methanone3,6Altered regioselectivity in NAS reactions
(2,6-Dichloropyridin-4-yl)(morpholino)methanone 2,6Reduced steric hindrance at 3-position
(5,6-Dichloropyridin-3-yl)(morpholino)methanone 5,6Distinct electronic effects on reactivity

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